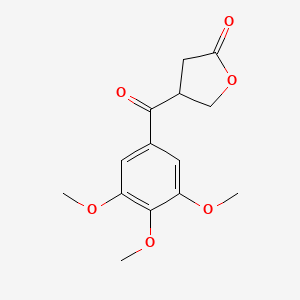
Pyrimidine, 2,2-diethyl-1,2-dihydro-4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,2-diethyl-1,2-dihydro-4,6-dimethyl-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. This specific compound is characterized by its pyrimidine ring substituted with diethyl and dimethyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of β-dicarbonyl compounds with amidines or urea derivatives. For Pyrimidine, 2,2-diethyl-1,2-dihydro-4,6-dimethyl- , a common synthetic route might involve the reaction of diethyl malonate with an appropriate amidine under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are also employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines or tetrahydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines, tetrahydropyrimidines.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: Pyrimidine derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, pyrimidine derivatives are studied for their roles in nucleic acid chemistry and as potential therapeutic agents.
Medicine: Pyrimidine-based compounds are explored for their antiviral, anticancer, and antibacterial properties. They are key components in drugs like zidovudine (an HIV medication) and 5-fluorouracil (a chemotherapy agent).
Industry: In the industrial sector, pyrimidine derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves their interaction with biological macromolecules such as enzymes and nucleic acids. For example, some pyrimidine-based drugs inhibit enzymes involved in DNA synthesis, thereby preventing the proliferation of cancer cells or viruses. The molecular targets and pathways can vary widely depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
4,6-Dimethyl-2-pyrimidinol: A hydroxylated pyrimidine derivative.
Pyrimidine-2,4-dione: A pyrimidine derivative with two carbonyl groups.
Uniqueness: Pyrimidine, 2,2-diethyl-1,2-dihydro-4,6-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of diethyl and dimethyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
CAS No. |
61696-32-0 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2,2-diethyl-4,6-dimethyl-1H-pyrimidine |
InChI |
InChI=1S/C10H18N2/c1-5-10(6-2)11-8(3)7-9(4)12-10/h7,11H,5-6H2,1-4H3 |
InChI Key |
HRASSJNQGACKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=CC(=N1)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)









![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)

